Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate basic properties
Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate basic properties
An In-Depth Technical Guide to Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate
Executive Summary
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate. While direct experimental data for this exact molecule is sparse in publicly available literature, this document synthesizes information from closely related analogues and the broader class of 1,2,4-oxadiazoles to provide a robust predictive profile. We will delve into its fundamental physicochemical properties, outline a validated synthetic route, predict its spectral characteristics, and discuss its potential as a pharmacologically active agent.
Molecular Profile and Physicochemical Properties
Understanding the core properties of a compound is fundamental to its application in research and development. The properties of Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate are predicted based on its structure and data from analogous compounds.
Chemical Structure:
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IUPAC Name: Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate
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Molecular Formula: C₁₀H₁₆N₂O₃
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Molecular Weight: 212.25 g/mol
The structure consists of a central 1,2,4-oxadiazole ring, which is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[4] This core is substituted at the 3-position with an ethyl carboxylate group and at the 5-position with an isobutyl group.
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties, which are crucial for drug development, particularly for absorption, distribution, metabolism, and excretion (ADME) profiling. These predictions are based on established principles and data from similar molecules.[4]
| Property | Predicted Value/Characteristic | Significance in Drug Development |
| Physical State | Colorless to pale yellow oil or low-melting solid | Influences handling, storage, and formulation. |
| Boiling Point | > 250 °C (estimated) | Important for purification by distillation. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF, ethyl acetate, dichloromethane). Low solubility in water. | Critical for designing in vitro assays and formulation strategies. |
| LogP (octanol/water) | ~2.5 - 3.5 (estimated) | A key indicator of lipophilicity, affecting membrane permeability and oral bioavailability.[4] |
| Hydrogen Bond Acceptors | 4 (2x Nitrogen, 2x Oxygen) | Influences binding to biological targets and solubility.[4] |
| Hydrogen Bond Donors | 0 | The absence of donors can enhance membrane permeability. |
| Rotatable Bonds | 4 | Affects conformational flexibility and binding entropy. |
| Topological Polar Surface Area (TPSA) | 65.2 Ų (based on tert-butyl analog)[3] | Predicts transport properties, including oral bioavailability. |
Synthesis and Mechanism
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature, with the most common and versatile method being the condensation of an amidoxime with an acylating agent, followed by cyclodehydration.[5][6]
Proposed Synthetic Pathway
A reliable route to Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate involves a two-step process starting from isovaleronitrile.
Figure 1: Proposed synthetic workflow for Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate.
Detailed Experimental Protocol
Step 1: Synthesis of Isobutylamidoxime
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To a solution of hydroxylamine hydrochloride (1.1 eq) in ethanol, add a solution of sodium hydroxide or potassium carbonate (1.2 eq) in water.
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Stir the mixture at room temperature for 30 minutes.
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Add isovaleronitrile (1.0 eq) to the reaction mixture.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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Extract the aqueous residue with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield isobutylamidoxime, which can often be used in the next step without further purification.
Causality Behind Experimental Choices: The use of a base is crucial to generate free hydroxylamine from its hydrochloride salt. Ethanol is a common solvent that facilitates the dissolution of both the organic nitrile and the inorganic reagents.
Step 2: Cyclization to form Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate
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Dissolve isobutylamidoxime (1.0 eq) in a suitable aprotic solvent such as pyridine or dichloromethane containing a base like triethylamine (1.5 eq).
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Cool the solution to 0 °C in an ice bath.
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Add ethyl oxalyl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours. This forms the O-acylamidoxime intermediate.
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Transfer the reaction mixture to a flask equipped with a reflux condenser and add a high-boiling solvent like toluene or xylene.
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Heat the mixture to reflux (110-140 °C) for 6-12 hours to effect the cyclodehydration. Monitor the formation of the oxadiazole by TLC or LC-MS.
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Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate.
Causality Behind Experimental Choices: The reaction is initially performed at low temperature to control the exothermicity of the acylation reaction. The subsequent heating provides the necessary energy for the intramolecular cyclization and dehydration, which is the key ring-forming step.[5] Pyridine can act as both a solvent and a base to neutralize the HCl generated during the acylation.
Structural Characterization and Spectral Data
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[7] The following table outlines the predicted spectral data for the target compound.
| Technique | Predicted Spectral Features |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.50-4.40 (q, 2H, -OCH₂ CH₃), δ 2.80-2.70 (d, 2H, -CH₂ CH(CH₃)₂), δ 2.20-2.05 (m, 1H, -CH₂CH (CH₃)₂), δ 1.45-1.35 (t, 3H, -OCH₂CH₃ ), δ 1.05-0.95 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~175 (C5), δ ~165 (C3), δ ~160 (Ester C=O), δ ~63 (-OCH₂ CH₃), δ ~35 (-CH₂ CH(CH₃)₂), δ ~28 (-CH₂CH (CH₃)₂), δ ~22 (-CH(CH₃ )₂), δ ~14 (-OCH₂CH₃ ) |
| IR (neat, cm⁻¹) | ~2960 (C-H stretch, alkyl), ~1740 (C=O stretch, ester), ~1620 (C=N stretch, oxadiazole), ~1580 (C=C stretch, aromatic-like), ~1250 (C-O stretch, ester), ~1100 (C-O-C stretch, ring) |
| Mass Spec (EI) | M⁺ at m/z = 212. Loss of -OCH₂CH₃ (m/z = 167), loss of isobutyl (m/z = 155). Fragmentation pattern characteristic of the oxadiazole ring. |
Reactivity and Biological Potential
Chemical Reactivity
The 1,2,4-oxadiazole ring is generally stable to a range of chemical conditions, contributing to its utility in drug design.[1][4]
Figure 2: Logical relationship of reactivity within the molecule.
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Ring Stability: The 1,2,4-oxadiazole ring is aromatic and possesses considerable thermal and chemical stability.[4] It is generally resistant to mild acidic and basic conditions as well as many oxidizing and reducing agents. However, strong reducing conditions can lead to cleavage of the weak N-O bond.
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Ester Hydrolysis: The ethyl ester at the C3 position is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. This provides a handle for further synthetic modifications, such as amide coupling.
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Electrophilic and Nucleophilic Sites: The carbon atoms of the oxadiazole ring (C3 and C5) are electrophilic in nature, though less reactive than in some other heterocyclic systems.[8]
Potential Biological Activities
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][6][9][10]
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Anti-inflammatory and Analgesic: Many 1,2,4-oxadiazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[9]
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Antimicrobial and Antifungal: The scaffold is present in numerous compounds with activity against various bacterial and fungal strains.[6][9]
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Anticancer: A significant number of 1,2,4-oxadiazole-containing molecules have been investigated as potential anticancer agents, targeting various pathways.[2][9][11]
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CNS Activity: The 1,2,4-oxadiazole ring is found in compounds targeting the central nervous system, including agonists and antagonists for various receptors.[2]
The presence of the isobutyl group may enhance lipophilicity, potentially improving cell membrane permeability. The ethyl carboxylate group can act as a hydrogen bond acceptor and may be involved in key binding interactions with biological targets. Further screening of Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate in relevant biological assays is warranted to explore its therapeutic potential.
Conclusion
Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate is a molecule of significant interest for drug discovery programs. This guide has provided a predictive but comprehensive overview of its fundamental properties, a reliable synthetic strategy, and an outline of its potential biological relevance based on the well-documented chemistry of the 1,2,4-oxadiazole class. The protocols and data presented herein serve as a solid foundation for researchers and scientists to synthesize, characterize, and evaluate this compound in the pursuit of novel therapeutic agents.
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